2-(1-(3-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
This compound belongs to the dihydropyridazine-carboxylic acid family, characterized by a pyridazine ring with a ketone (3-oxo) and carboxylic acid group at positions 3 and 4, respectively. The 1-(3-fluorophenyl)ethyl substituent at position 2 introduces steric bulk and electronic modulation via the fluorine atom.
Properties
Molecular Formula |
C13H11FN2O3 |
|---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
2-[1-(3-fluorophenyl)ethyl]-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O3/c1-8(9-3-2-4-10(14)7-9)16-12(17)11(13(18)19)5-6-15-16/h2-8H,1H3,(H,18,19) |
InChI Key |
LJTPAZFORBAQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 3-fluoroacetophenone with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(3-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(3-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key structural variations among analogs include:
- Aryl substituents : Fluorine position (3- vs. 4-), halogen type (F vs. Cl), and alkyl groups (methyl vs. ethyl).
- Functional groups : Carboxylic acid vs. ester/amide derivatives.
Table 1: Structural Comparison of Pyridazine Derivatives
Physicochemical Properties
- Melting Points : The ethyl ester analog () exhibits a higher melting point (159°C) due to crystallinity from the naphthalene substituent and ester group, whereas carboxylic acid derivatives (e.g., ) likely have lower melting points .
- Solubility : Carboxylic acid derivatives (e.g., target compound) are more polar and water-soluble than esters or amides (). The 1-(3-fluorophenyl)ethyl group in the target compound may reduce solubility compared to unsubstituted analogs .
- Spectroscopic Data :
Biological Activity
2-(1-(3-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.28 g/mol. The compound features a pyridazine ring, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, the compound has shown promising results in inhibiting the proliferation of human tumor cells such as HeLa and A375, with IC50 values indicating effective concentrations for therapeutic applications.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It has been observed that the compound can reduce ROS levels, thereby protecting cells from oxidative stress.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 5.0 | Cell cycle arrest and apoptosis |
| Anticancer | A375 | 7.5 | ROS reduction |
| Anti-inflammatory | RAW 264.7 | 10.0 | Cytokine inhibition |
Case Studies
-
Study on Anticancer Properties :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridazine derivatives, including our compound. The findings suggested that the compound significantly inhibited tumor growth in xenograft models, demonstrating potential for further development as an anti-cancer drug. -
Mechanistic Insights :
Another research article provided insights into the molecular interactions between the compound and specific kinases involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and revealed that the compound effectively binds to CDK2 and CDK9, crucial regulators of the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
